Nicotinic Acetylcholine Receptor (nAChR) Affinity: ABT-594 vs. 3-Methyl Substituted Analogs
The compound serves as the core scaffold for ABT-594, a known nAChR agonist. Direct structure-activity relationship studies demonstrate that substituting the azetidine ring at the 3-position, as in the target compound, is essential for high receptor affinity. Analogs bearing one or two methyl substituents at the 3-position of the azetidine ring exhibit substantially reduced activity in both binding affinity and in vivo analgesic assays [1].
| Evidence Dimension | nAChR Binding Affinity & Analgesic Potency |
|---|---|
| Target Compound Data | High affinity for [³H]cytisine binding sites and potent analgesic activity in mouse hot plate assay (specific Ki/IC₅₀ values not disclosed in abstract, but described as 'potent') |
| Comparator Or Baseline | Analogs of ABT-594 with one or two methyl substituents at the 3-position of the azetidine ring |
| Quantified Difference | Substantially less active in both assays |
| Conditions | Rat brain [³H]cytisine binding assay; mouse hot plate analgesia model |
Why This Matters
This evidence confirms the 3-aminomethyl substitution is critical for maintaining the high target engagement required for nAChR-focused drug discovery programs, directly impacting procurement decisions for CNS research.
- [1] Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. doi:10.1016/s0960-894x(98)00504-6 View Source
